molecular formula C14H16N4O4S B2814624 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone CAS No. 2034443-44-0

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone

Cat. No. B2814624
CAS RN: 2034443-44-0
M. Wt: 336.37
InChI Key: QIEKYAKXDPXJAK-UHFFFAOYSA-N
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Description

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-phenoxyethanone, also known as MTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule inhibitor that has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections.

Scientific Research Applications

Synthesis and Structural Analysis

The compound , due to its complex structure, could potentially be involved in research related to the synthesis and structural analysis of novel organic compounds. For instance, the synthesis and X-ray crystallographic analysis of azetidin-2-ones derived from reactions involving phenoxyacetyl chloride in the presence of triethylamine highlight the methods for elucidating the structures of similar complex molecules (Sharma, Venugopalan, & Bhaduri, 2003).

Reactivity and Mechanism Studies

Research into the reactivity and mechanisms of related compounds under various conditions can offer insights into their potential applications. The study of contrasting C- and O-atom reactivities of ketone and enolate forms of sulfonyloxyimino compounds under different conditions provides valuable information on their chemical behavior, which could be relevant for the compound (Ning, Otani, & Ohwada, 2018).

Synthesis of Heterocyclic Compounds

The compound’s structural features, including the triazole and azetidine units, make it a candidate for research into the synthesis of heterocyclic compounds. Studies on the synthesis of triazenes and their reactions to form heterocyclic compounds provide a foundation for understanding how similar compounds could be utilized in the creation of novel heterocyclic structures (Tanno & Kamiya, 1979).

Energetic Material Synthesis

Compounds containing azetidine units have been explored for their potential in the synthesis of energetic materials. The improved synthesis of 1,3,3-trinitroazetidine, utilizing oxidation steps, showcases the potential application of similar compounds in the development of energetic materials with high purity and yield (Singh, Sikder, & Sikder, 2005).

Novel Reaction Pathways and Synthetic Applications

The structural complexity and the presence of a sulfonyl triazole moiety in the compound suggest its utility in exploring novel reaction pathways and synthetic applications. Research into the cycloaddition reactions of sulfonyl-1,2,3-triazoles, for example, reveals their utility as synthons for constructing diverse heterocyclic compounds, highlighting the broader applicability of such structures in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

properties

IUPAC Name

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-17-10-15-16-14(17)23(20,21)12-7-18(8-12)13(19)9-22-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKYAKXDPXJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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